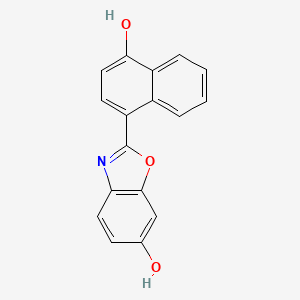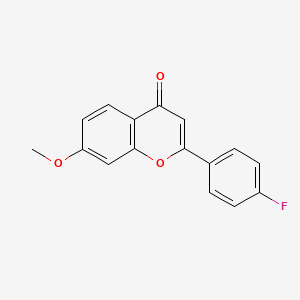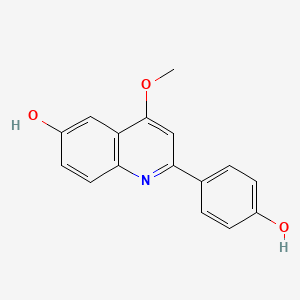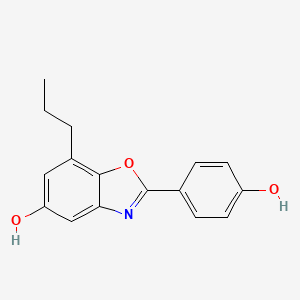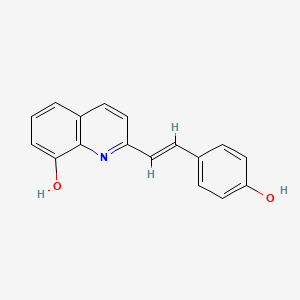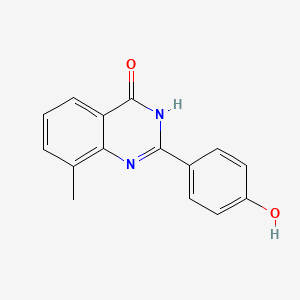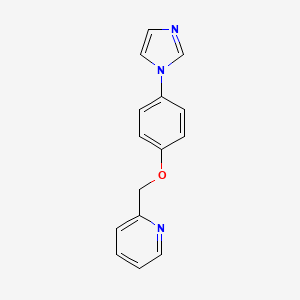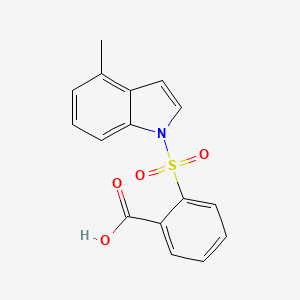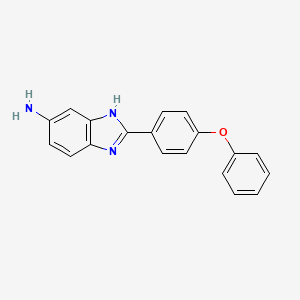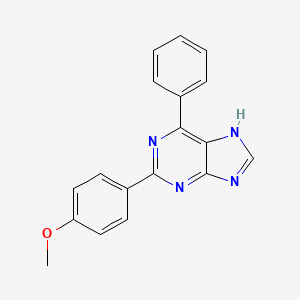
2-(4-methoxyphenyl)-6-phenyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシフェニル)-6-フェニル-9H-プリンは、プリンファミリーに属する複素環式化合物です。プリンは、DNAとRNAの構成要素である核酸の必須成分です。この化合物は、2位に4-メトキシフェニル基、6位にフェニル基が置換されたプリンコアを特徴としています。これらの置換基の存在は、化合物の化学的性質と生物学的活性を大幅に影響を与える可能性があります。
準備方法
合成経路と反応条件
2-(4-メトキシフェニル)-6-フェニル-9H-プリンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、4-メトキシベンズアルデヒドとグアニジンを縮合させて2-アミノ-4-メトキシフェニル-6-フェニルピリミジンを生成し、次に酸性条件下でプリン構造に環化させる方法です 。反応条件は、通常、高い収率と純度を確保するために、制御された温度と触媒の使用が必要です。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の生成物を高純度で得ることができます。
化学反応の分析
反応の種類
2-(4-メトキシフェニル)-6-フェニル-9H-プリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、ヒドロキシル基を形成するために酸化される可能性があります。
還元: 存在する場合、ニトロ基はアミンに還元される可能性があります。
置換: 芳香環は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたはクロム酸などの試薬を酸性条件下で使用します。
還元: 炭素担持パラジウムを用いた触媒的接触水素化または水素化ホウ素ナトリウムを用いた化学還元。
置換: ルイス酸触媒の存在下での臭素または塩素などの求電子剤。
形成される主な生成物
酸化: 2-(4-ヒドロキシフェニル)-6-フェニル-9H-プリンの生成。
還元: 2-(4-メトキシフェニル)-6-フェニル-9H-プリンアミンの生成。
置換: 2-(4-ブロモフェニル)-6-フェニル-9H-プリンなどのハロゲン化誘導体の生成。
科学研究への応用
2-(4-メトキシフェニル)-6-フェニル-9H-プリンは、科学研究において多岐にわたる応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 核酸やタンパク質との潜在的な相互作用について研究されています。
医学: 抗癌作用や抗炎症作用など、潜在的な治療効果について調査されています。
科学的研究の応用
2-(4-Methoxyphenyl)-6-phenyl-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
2-(4-メトキシフェニル)-6-フェニル-9H-プリンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することができます。たとえば、細胞シグナル伝達経路に関与する特定のキナーゼを阻害することにより、細胞応答の変化につながる可能性があります。 特定の生物学的コンテキストによっては、正確な経路と標的が異なる可能性があります .
類似の化合物との比較
類似の化合物
- 2-(4-メトキシフェニル)-4,9-ジメチル-7-オキソ-7H-フロ[2,3-f]クロメン-3-イル酢酸
- 4-(((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン
- 2-メトキシ-5-((フェニルアミノ)メチル)フェノール
独自性
2-(4-メトキシフェニル)-6-フェニル-9H-プリンは、プリンコアにおける独自の置換パターンにより際立っており、これにより独特な化学的および生物学的特性が与えられます。類似の化合物と比較して、異なる反応性と相互作用プロファイルを示す可能性があり、研究や産業における特定の用途に価値があります。
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-6-phenyl-9H-purine stands out due to its unique substitution pattern on the purine core, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-6-phenyl-7H-purine |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22) |
InChIキー |
COPIEKYOHOQDKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


